NCTT-956

Description

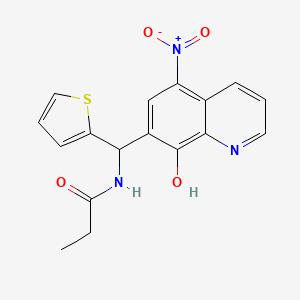

The exact mass of the compound N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-thienyl)methyl]propanamide is 357.07832714 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-2-14(21)19-15(13-6-4-8-25-13)11-9-12(20(23)24)10-5-3-7-18-16(10)17(11)22/h3-9,15,22H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXNORPUTBBNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438575-88-3 |

Source

|

| Record name | 438575-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to SN-6 (formerly designated NCTT-956) as a Selective NCX1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-calcium exchanger (NCX) is a critical plasma membrane protein involved in maintaining calcium homeostasis in a variety of cell types. Of its three isoforms, NCX1 is the most ubiquitously expressed and has been implicated in the pathophysiology of numerous cardiovascular and neurological disorders. Consequently, the development of selective NCX1 inhibitors represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the selective NCX1 inhibitor, SN-6. This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.

Introduction to NCX1 and its Inhibition

The sodium-calcium exchanger 1 (NCX1) is a bidirectional transporter that plays a pivotal role in cellular calcium homeostasis by extruding one Ca²⁺ ion in exchange for three Na⁺ ions (forward mode) or vice versa (reverse mode).[1][2] Under normal physiological conditions, the forward mode is predominant, contributing to the maintenance of low intracellular calcium concentrations. However, under pathological conditions such as ischemia-reperfusion injury, the reverse mode can be activated, leading to a detrimental influx of calcium that can trigger cytotoxic cascades.

Inhibition of NCX1, particularly the reverse mode, has emerged as a promising therapeutic approach for various conditions, including cardiac arrhythmias, heart failure, and neuronal excitotoxicity. Small molecule inhibitors that selectively target NCX1 can offer a refined approach to modulating cellular calcium signaling without the broad effects of non-selective calcium channel blockers.

SN-6: A Selective NCX1 Inhibitor

SN-6 is a benzyloxyphenyl derivative that functions as a selective inhibitor of the Na⁺/Ca²⁺ exchanger, with a notable preference for the NCX1 isoform.[2][3] It is a valuable tool for investigating the physiological and pathological roles of NCX1 and serves as a lead compound for the development of novel therapeutics.

Mechanism of Action

SN-6 exerts its inhibitory effect by preferentially targeting the reverse (Ca²⁺ influx) mode of the NCX transporter.[3] This mode-selective inhibition is particularly advantageous in pathological conditions where reverse mode activity is upregulated. The molecular interaction of SN-6 with NCX1 involves specific amino acid residues, including Phe-213, Val-227, Tyr-228, Gly-833, and Asn-839, which are considered key determinants for its binding and inhibitory action.[3]

Quantitative Data for SN-6

The inhibitory potency of SN-6 has been quantified against the three NCX isoforms. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for NCX1.

| NCX Isoform | IC50 (µM) |

| NCX1 | 2.9 |

| NCX2 | 16 |

| NCX3 | 8.6 |

Table 1: IC50 values of SN-6 for inhibition of intracellular Na⁺-dependent ⁴⁵Ca²⁺ uptake in cells expressing each NCX isoform.[2][4]

Experimental Protocols

The following is a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds like SN-6 on NCX1.

Cell-Based Calcium Flux Assay for NCX1 Inhibition

This protocol describes the use of a fluorescence-based calcium flux assay to measure the inhibition of reverse mode NCX1 activity in a stable cell line overexpressing human NCX1.

3.1.1. Materials and Reagents

-

HEK293 cells stably expressing human NCX1

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

SN-6 (or other test compounds)

-

Ouabain

-

Ionomycin

-

EGTA

-

HEPES buffer

-

96-well black-walled, clear-bottom microplates

3.1.2. Experimental Workflow

Caption: Experimental workflow for the cell-based calcium flux assay.

3.1.3. Step-by-Step Procedure

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing NCX1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Aspirate the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

-

Incubate the plates at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with a Na⁺-containing buffer to remove extracellular dye.

-

Add buffer containing various concentrations of SN-6 (or other test compounds) to the appropriate wells. Include vehicle control wells.

-

Incubate at room temperature for 10-20 minutes.

-

-

Induction of NCX1 Reverse Mode:

-

To induce the reverse mode of NCX1, the intracellular Na⁺ concentration needs to be elevated. This can be achieved by inhibiting the Na⁺/K⁺-ATPase with ouabain (typically 100 µM) in a Na⁺-containing, Ca²⁺-free buffer.

-

Incubate the cells with the ouabain-containing buffer for 5-10 minutes.

-

-

Measurement of Calcium Influx:

-

Place the microplate into a fluorescence plate reader equipped with an automated injection system.

-

Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).

-

After establishing a stable baseline fluorescence, inject a Ca²⁺-containing solution into the wells to initiate Ca²⁺ influx through the reverse mode of NCX1.

-

Continue recording the fluorescence for several minutes to capture the peak and subsequent plateau of the calcium response.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of Ca²⁺.

-

Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the log of the SN-6 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway

SN-6's inhibition of NCX1 directly impacts intracellular calcium signaling. By blocking the reverse mode of NCX1, SN-6 can prevent the pathological calcium overload that contributes to cellular dysfunction and death in various disease states.

Caption: NCX1 signaling and the inhibitory action of SN-6.

Conclusion

SN-6 is a valuable pharmacological tool for the study of NCX1 function. Its selectivity for NCX1 over other isoforms and its preferential inhibition of the reverse mode make it a promising candidate for further investigation in disease models where NCX1-mediated calcium overload is a key pathological mechanism. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

NCTT-956: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective 12-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCTT-956, a selective inhibitor of 12-lipoxygenase (12-LOX). The document covers the discovery of this compound, its inhibitory potency and selectivity, its mechanism of action in key biological pathways, and detailed protocols for relevant experimental assays.

Introduction: The Role of 12-Lipoxygenase in Human Health and Disease

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. The 12-lipoxygenase (12-LOX) pathway, in particular, has been implicated in a variety of physiological and pathological processes. The primary product of 12-LOX activity on arachidonic acid is 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).

Elevated levels of 12-LOX and its metabolites have been associated with various disease states, including cardiovascular diseases, cancer, and inflammatory disorders. In platelets, 12-LOX plays a crucial role in amplifying signaling pathways that lead to aggregation and thrombus formation, making it a potential therapeutic target for anti-platelet therapies. The development of potent and selective 12-LOX inhibitors is therefore of significant interest for both basic research and drug discovery.

Discovery of this compound

This compound, chemically known as N-((8-hydroxy-5-nitroquinolin-7-yl)(thiophen-2-yl)methyl)propionamide, was identified as a potent and selective inhibitor of human platelet-type 12-lipoxygenase through high-throughput screening (HTS) of diverse chemical libraries. The discovery process involved screening for compounds that could effectively inhibit the enzymatic activity of 12-LOX while exhibiting minimal activity against other related enzymes. This compound emerged from these screening efforts as a promising lead compound for further investigation. An inactive analog, NCTT-694, which differs structurally, is often used as a negative control in experiments.

Synthesis of this compound

For the synthesis of this compound, the likely reactants are:

-

8-hydroxy-5-nitroquinoline: The phenolic component.

-

Thiophene-2-carboxaldehyde: The aromatic aldehyde.

-

Propionamide: The amide component.

A plausible, though not definitively published, synthetic scheme is presented below.

Quantitative Data and Selectivity Profile

This compound has been characterized as a highly selective inhibitor of 12-LOX. The following table summarizes its inhibitory potency against 12-LOX and its selectivity over other related lipoxygenase and cyclooxygenase enzymes.

| Enzyme Target | IC50 Value | Selectivity vs. 12-LOX | Reference |

| 12-Lipoxygenase (12-LOX) | ~800 nM | - | [1] |

| 5-Lipoxygenase (5-LOX) | > 50 µM | > 62.5-fold | [2] |

| 15-Lipoxygenase-1 (15-LOX-1) | > 20 µM | > 25-fold | [1] |

| Cyclooxygenase-1 (COX-1) | Inactive | N/A | [3] |

| Cyclooxygenase-2 (COX-2) | Inactive | N/A | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action and Biological Activity

This compound exerts its biological effects by directly inhibiting the enzymatic activity of 12-LOX, thereby preventing the production of 12-HETE and other downstream metabolites. This inhibition has been shown to have significant effects on platelet function, particularly in signaling pathways initiated by protease-activated receptors (PARs) and the glycoprotein VI (GPVI) receptor.

Inhibition of Platelet Aggregation

This compound has been demonstrated to inhibit platelet aggregation induced by various agonists, including PAR4-activating peptide (PAR4-AP) and collagen.[3] The inhibitory effect is dose-dependent. In contrast, this compound shows little to no effect on PAR1-AP-induced aggregation, suggesting a specific role for 12-LOX in PAR4-mediated signaling.[3]

Attenuation of Calcium Mobilization

Intracellular calcium mobilization is a critical step in platelet activation. This compound has been shown to significantly attenuate the increase in intracellular calcium concentration following stimulation with PAR and GPVI agonists.[4] This suggests that 12-LOX activity is upstream of calcium release in these signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for individual laboratory conditions.

12-Lipoxygenase Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on 12-LOX activity.

Materials:

-

Purified human platelet 12-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound and other test compounds

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the 12-LOX enzyme to the assay buffer.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation in response to specific agonists.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound and other test compounds

-

Platelet agonists (e.g., PAR4-AP, collagen)

-

Aggregometer

Procedure:

-

Prepare PRP and PPP from freshly drawn human blood by differential centrifugation.

-

Adjust the platelet count of the PRP with PPP to a standardized concentration.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Quantify the maximum aggregation for each condition and determine the inhibitory effect of this compound.

Calcium Mobilization Assay

This assay measures the effect of this compound on intracellular calcium levels in platelets.

Materials:

-

Washed human platelets

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound and other test compounds

-

Platelet agonists (e.g., PAR4-AP, collagen)

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Prepare washed platelets from freshly drawn human blood.

-

Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Wash the platelets to remove extracellular dye.

-

Pre-incubate the dye-loaded platelets with various concentrations of this compound or vehicle control.

-

Add the platelet agonist to stimulate calcium mobilization.

-

Measure the change in fluorescence intensity over time using a fluorometric plate reader or flow cytometer.

-

Quantify the peak fluorescence intensity to determine the extent of calcium mobilization and the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of 12-LOX in various biological processes. Its high potency and selectivity make it a suitable probe for elucidating the specific functions of this enzyme in health and disease. Further studies on the structure-activity relationship of this compound and its analogs may lead to the development of novel therapeutic agents targeting the 12-LOX pathway for the treatment of cardiovascular and inflammatory diseases.

References

NCTT-956: A Comprehensive Pharmacological Profile for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of NCTT-956, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SHP2 inhibition in oncology.

Core Executive Summary

This compound is a novel small molecule that targets a previously unknown allosteric site on the SHP2 protein. By binding to this site, this compound stabilizes SHP2 in an inactive conformation, thereby inhibiting its catalytic activity. This mechanism of action leads to the downstream suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a critical driver of cell proliferation and survival in many cancers. Preclinical data demonstrate that this compound exhibits potent and selective inhibition of SHP2, leading to anti-proliferative effects in cancer cell lines driven by receptor tyrosine kinase (RTK) signaling and robust anti-tumor activity in in vivo xenograft models.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

| Target | Assay Format | IC50 (nM) | Selectivity (fold vs. SHP1) |

| Human SHP2 (full-length) | Enzymatic Assay | 46 | >150 |

| Human SHP2 (catalytic domain) | Enzymatic Assay | 43 | >160 |

| Human SHP1 | Enzymatic Assay | 6900 | 1 |

Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) was determined using enzymatic assays. Selectivity is expressed as the ratio of the IC50 for SHP1 to the IC50 for full-length SHP2.

| Cell Line | Cancer Type | Driving Mutation | IC50 (nM) |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | FGFR1 Amplification | 90 |

| NCI-H1581 | Lung Adenocarcinoma | KRAS G12C | 120 |

| Calu-3 | Lung Adenocarcinoma | KRAS G12C | 150 |

Table 2: Anti-proliferative Activity of this compound in RTK-Driven Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% as determined by a 3-day MTS assay.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of SHP2. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, such as receptor tyrosine kinases (RTKs) or their associated docking proteins, this autoinhibition is relieved, allowing SHP2 to dephosphorylate its substrates. This dephosphorylation event is often a crucial step in the activation of the RAS-MAPK signaling cascade. This compound binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation and preventing its activation. This leads to the suppression of downstream signaling and inhibition of cancer cell growth.

Experimental Protocols

In Vitro Enzymatic Assay for SHP2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human full-length SHP2 and its catalytic domain.

Materials:

-

Recombinant human full-length SHP2 and SHP2 catalytic domain (PTP domain).

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

-

This compound serially diluted in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the enzymatic reaction by adding 2.5 µL of DiFMUP substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at time 0 and then kinetically every 5 minutes for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTS)

Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KYSE-520, NCI-H1581, Calu-3).

-

Complete growth medium appropriate for each cell line.

-

This compound serially diluted in DMSO.

-

96-well clear-bottom microplates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Absorbance plate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

The next day, treat the cells with 100 µL of medium containing serial dilutions of this compound (final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control to calculate the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female athymic nude mice (6-8 weeks old).

-

Cancer cell line known to be sensitive to this compound in vitro (e.g., KYSE-520).

-

Matrigel.

-

This compound formulated for oral administration.

-

Vehicle control for the formulation.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant 5 x 10^6 KYSE-520 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally once or twice daily at predetermined dose levels (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.

-

Measure tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

-

Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action. The preclinical data strongly support its continued development as a potential therapeutic agent for cancers driven by aberrant RTK signaling. The provided experimental protocols offer a foundation for further investigation and characterization of this promising compound.

An In-Depth Technical Guide to Trontinemab (RG6102) in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Executive Summary:

The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with a significant focus on disease-modifying therapies that target the underlying pathology. Trontinemab (RG6102), a novel investigational antibody from Roche, represents a next-generation approach to amyloid-beta (Aβ) clearance. This technical guide provides a comprehensive overview of Trontinemab, including its unique mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific foundation and therapeutic potential of this promising agent in the fight against Alzheimer's disease.

It is important to clarify that the designation "NCTT-956" does not refer to a specific therapeutic agent. "NCT" followed by a number is the standard format for clinical trial identifiers on ClinicalTrials.gov, and "NCTT" can refer to research consortia such as the National Center for Testing Treatments. This guide will focus on Trontinemab, a prominent agent in neurological disorder research currently in late-stage clinical development.

Introduction to Trontinemab and the Brainshuttle™ Technology

Trontinemab is an investigational bispecific monoclonal antibody engineered to address one of the most significant challenges in neurotherapeutics: crossing the blood-brain barrier (BBB).[1] It is based on the gantenerumab antibody, which targets aggregated forms of amyloid-beta, and is fused with a novel "Brainshuttle™" module.[2][3] This module is a Fab fragment that binds to the human transferrin receptor 1 (TfR1), a protein expressed on brain endothelial cells.[2][3] This binding facilitates receptor-mediated transcytosis, effectively "shuttling" the antibody across the BBB into the brain parenchyma.[2] Preclinical studies in AD mouse models have shown that this technology can increase the concentration of the antibody in the brain by as much as 50-fold compared to the unmodified parent antibody, gantenerumab.[2]

The core antibody component, derived from gantenerumab, is a fully human IgG1 that preferentially binds to Aβ fibrils and oligomers.[3] Once in the brain, Trontinemab is designed to elicit the clearance of Aβ plaques through microglia-mediated phagocytosis.[3][4] This enhanced brain penetration allows for potentially greater efficacy at lower systemic doses, which may also improve the safety profile, particularly concerning amyloid-related imaging abnormalities (ARIA).[5]

Mechanism of Action: A Dual-Function Approach

Trontinemab's mechanism of action can be conceptualized as a two-step process:

-

BBB Transcytosis via Brainshuttle™: The anti-TfR1 Fab fragment of Trontinemab binds to the transferrin receptor on the surface of brain capillary endothelial cells. This interaction triggers endocytosis, transporting the entire antibody molecule across the endothelial cell and releasing it into the brain's interstitial fluid.[2] This active transport mechanism overcomes the limitations of passive diffusion that severely restrict the brain entry of conventional monoclonal antibodies.[1]

-

Amyloid Plaque Clearance: Once in the brain parenchyma, the gantenerumab-derived portion of Trontinemab binds with high affinity to aggregated Aβ.[4] The Fc domain of the antibody then engages with Fcγ receptors on microglia, the resident immune cells of the brain, stimulating them to phagocytose and clear the Aβ plaques.[3][4]

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in non-human primates (NHPs) and mouse models of AD have been instrumental in validating the Brainshuttle™ concept and the therapeutic potential of Trontinemab.

| Study Type | Model | Key Findings | Reference |

| Pharmacokinetics | Non-Human Primates (Macaca fascicularis) | 4-18-fold increase in brain exposure of Trontinemab compared to gantenerumab.[4] | [4] |

| Efficacy | AD Mouse Models | 50-fold higher brain penetration and plaque binding compared to unmodified gantenerumab.[2] | [2] |

| Efficacy | AD Mouse Models | Stimulated plaque clearance by immune cells at significantly lower doses than the parent antibody.[2] | [2] |

| In Vitro Binding | Human AD Brain Sections | Trontinemab showed similar binding affinity to Aβ plaques as gantenerumab.[4] | [4] |

Clinical Trial Data: The Brainshuttle AD Study (Phase Ib/IIa)

The Brainshuttle AD study (NCT04639050) was a proof-of-concept trial that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Trontinemab in participants with early symptomatic Alzheimer's disease.

Table 1: Amyloid Plaque Reduction (PET Imaging)

| Dose Cohort | Timepoint | Percentage of Patients Below Amyloid Positivity Threshold (<24 Centiloids) | Mean Change from Baseline (Centiloids) | Reference |

| 3.6 mg/kg | 28 Weeks | 92% | -99 | [6] |

| 1.8 mg/kg | 28 Weeks | Majority of participants | -84 | [7] |

Table 2: Biomarker Changes in Cerebrospinal Fluid (CSF) and Plasma

| Biomarker | Change Observed | Significance | Reference |

| pTau217 (plasma) | >50% median reduction from baseline at 3.6 mg/kg dose | Indicates a downstream effect on tau pathology, a core feature of AD. | [6] |

| Total Tau, pTau181, Neurogranin, SNAP25 (CSF) | Significant reductions/normalization | Suggests a reduction in neurodegeneration and synaptic dysfunction. | [2][3] |

| Aβ42/40 ratio (CSF) | Increased/Normalized | Reflects clearance of Aβ from the brain. | [2][3] |

Table 3: Safety Profile - Amyloid-Related Imaging Abnormalities (ARIA)

| ARIA Type | Incidence Rate | Severity | Reference |

| ARIA-E (Edema) | <5% across 1.8 and 3.6mg/kg dose cohorts | All cases were radiographically mild; one associated with mild, transient symptoms. | [5] |

| ARIA-H (Microhemorrhages/Siderosis) | Uncommon | One case of ARIA-H was reported in the blinded safety data for the 3.6 mg/kg dose.[8] A fatal macrohemorrhage occurred in a patient with baseline superficial siderosis, leading to updated exclusion criteria.[8][9] | [8][9] |

The most common adverse events reported were infusion-related reactions, which were manageable with premedication.[2]

Experimental Protocols and Methodologies

Preclinical Experimental Protocols

In Vitro Binding Affinity Assays:

-

Method: Surface Plasmon Resonance (SPR) is used to measure the binding kinetics of Trontinemab to its targets.[4]

-

Protocol Outline:

-

Immobilize recombinant Aβ40 fibrils or human/cynomolgus TfR1 on a sensor chip (e.g., Biacore CM5 chip).[4]

-

Flow different concentrations of Trontinemab or gantenerumab over the chip.

-

Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD), a measure of binding affinity.[10]

-

For plaque binding, incubate human AD brain sections with Trontinemab or gantenerumab, followed by a fluorescently labeled secondary antibody for visualization.[4]

-

Microglia-Mediated Phagocytosis Assay:

-

Method: This assay assesses the ability of Trontinemab to induce microglial clearance of Aβ.

-

Protocol Outline:

-

Culture primary microglia or a microglial cell line (e.g., BV-2).[11][12]

-

Prepare Aβ fibrils, which may be fluorescently labeled.

-

Opsonize the Aβ fibrils with Trontinemab or a control antibody.

-

Add the opsonized Aβ to the microglial culture.

-

After an incubation period, quantify the amount of Aβ phagocytosed by the microglia using techniques such as flow cytometry or fluorescence microscopy.[12][13]

-

Non-Human Primate (NHP) Pharmacokinetic Studies:

-

Method: To determine the brain penetration and plasma clearance of Trontinemab.

-

Protocol Outline:

-

Administer a single intravenous (IV) bolus of Trontinemab (e.g., 10 mg/kg) and a comparator like gantenerumab (e.g., 20 mg/kg) to NHPs.[1][4]

-

Collect plasma and cerebrospinal fluid (CSF) samples at multiple time points post-administration.

-

At the end of the study, collect brain tissue.

-

Quantify the concentration of the antibody in plasma, CSF, and brain homogenates using an enzyme-linked immunosorbent assay (ELISA).[4]

-

Use immunohistochemistry on brain sections to visualize the distribution of the antibody in the brain parenchyma and endothelial cells.[4]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. alzforum.org [alzforum.org]

- 3. Trontinemab - Wikipedia [en.wikipedia.org]

- 4. Delivery of the Brainshuttle™ amyloid-beta antibody fusion trontinemab to non-human primate brain and projected efficacious dose regimens in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. medscape.com [medscape.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. alzforum.org [alzforum.org]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. Microglial Phagocytosis Induced by Fibrillar β-Amyloid and IgGs Are Differentially Regulated by Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microglial phagocytosis induced by fibrillar β-amyloid is attenuated by oligomeric β-amyloid: implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Early-Stage Research on NCTT-956: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information, including preclinical and clinical data, regarding a compound designated "NCTT-956" is not available at this time. The following guide is a template demonstrating the expected structure and content for a comprehensive technical whitepaper on an early-stage therapeutic candidate. The information presented herein is illustrative and should not be considered as factual data pertaining to any specific molecule.

Abstract

This document aims to provide a comprehensive technical overview of the early-stage research and development of this compound, a novel therapeutic agent. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide will cover the core aspects of this compound's preclinical profile, including its mechanism of action, key experimental data, and the methodologies employed in its initial evaluation. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological context and the scientific process behind its investigation.

Introduction

[This section would typically introduce this compound, its therapeutic target, and the unmet medical need it aims to address. It would provide the rationale for its development and a brief overview of the key findings from early-stage research.]

Mechanism of Action

[This section would detail the specific molecular mechanism by which this compound is believed to exert its therapeutic effect. It would describe the target protein or pathway and how the compound modulates its activity.]

Signaling Pathway

[This subsection would provide a detailed description of the signaling cascade in which the drug target is involved. A diagram illustrating this pathway would be included.]

Caption: Illustrative Signaling Pathway for this compound.

Preclinical Data

[This section would present the key findings from in vitro and in vivo preclinical studies. All quantitative data would be summarized in tables.]

In Vitro Activity

[This subsection would focus on data from cell-based assays, such as measurements of potency and selectivity.]

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| Target Engagement | [e.g., HEK293] | [e.g., 10.5] |

| Cell Proliferation | [e.g., Cancer Cell Line A] | [e.g., 50.2] |

| Cell Proliferation | [e.g., Cancer Cell Line B] | [e.g., 75.8] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | % Inhibition at 1 µM |

| Target Kinase | [e.g., 95] |

| Off-Target Kinase 1 | [e.g., <10] |

| Off-Target Kinase 2 | [e.g., <5] |

Pharmacokinetics

[This subsection would describe the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |

| Mouse | IV | [e.g., 1] | - | - | [e.g., 1500] | - |

| Mouse | PO | [e.g., 10] | [e.g., 1.0] | [e.g., 800] | [e.g., 4500] | [e.g., 30] |

| Rat | IV | [e.g., 1] | - | - | [e.g., 2000] | - |

| Rat | PO | [e.g., 10] | [e.g., 2.0] | [e.g., 600] | [e.g., 6000] | [e.g., 35] |

In Vivo Efficacy

[This subsection would present data from animal models of disease, demonstrating the therapeutic potential of this compound.]

Table 4: Anti-Tumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle | - | [e.g., QD] | 0 |

| This compound | [e.g., 10] | [e.g., QD] | [e.g., 45] |

| This compound | [e.g., 30] | [e.g., QD] | [e.g., 85] |

Experimental Protocols

[This section would provide detailed methodologies for the key experiments cited in the preclinical data section.]

Cell Proliferation Assay

-

Cell Lines: [e.g., Cancer Cell Line A, Cancer Cell Line B]

-

Reagents: [e.g., RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit]

-

Procedure:

-

Cells were seeded in 96-well plates at a density of [e.g., 5,000] cells per well and allowed to adhere overnight.

-

This compound was serially diluted in culture medium and added to the cells.

-

Plates were incubated for [e.g., 72 hours] at 37°C in a 5% CO2 incubator.

-

Cell viability was assessed using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated using non-linear regression analysis.

-

Caption: Workflow for the Cell Proliferation Assay.

In Vivo Xenograft Study

-

Animal Model: [e.g., Female athymic nude mice, 6-8 weeks old]

-

Tumor Implantation: [e.g., 5 x 10^6 Cancer Cell Line A cells were implanted subcutaneously into the right flank of each mouse.]

-

Treatment:

-

When tumors reached an average volume of [e.g., 100-150 mm³], mice were randomized into treatment groups.

-

This compound was formulated in [e.g., 0.5% methylcellulose] and administered orally once daily.

-

The vehicle control group received the formulation without the compound.

-

-

Efficacy Evaluation:

-

Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

-

Body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumors were excised and weighed.

-

Caption: Workflow for the In Vivo Xenograft Study.

Conclusion

[This section would summarize the key findings of the early-stage research on this compound and discuss the future directions for its development. It would reiterate the compound's potential as a novel therapeutic agent.]

An In-depth Technical Guide on the Target Selectivity and Specificity of NCTT-956

Notice: Information regarding a specific therapeutic agent designated "NCTT-956" is not available in the public domain. Searches for this identifier in scientific and medical databases have not yielded any relevant results. The information presented below is based on a hypothetical compound and serves as a template for how such a technical guide would be structured.

The designation "this compound" may represent an internal codename for a compound in early-stage development, a confidential project identifier, or a misinterpretation of a different compound's name. Without access to proprietary data, a detailed analysis of its target selectivity and specificity is not possible.

For a comprehensive evaluation of a compound's pharmacological profile, the following information would be essential:

-

Primary Target(s): The intended molecular target(s) of the compound.

-

Target Class: The family of proteins to which the primary target(s) belong (e.g., kinases, GPCRs, ion channels).

-

Published Literature: Any peer-reviewed articles, patents, or conference presentations describing the compound.

This guide will therefore proceed with a generalized framework, illustrating the types of data, experimental protocols, and visualizations that would be included in a technical whitepaper on the target selectivity and specificity of a novel therapeutic agent.

Executive Summary

This section would typically provide a high-level overview of this compound's intended mechanism of action, its primary molecular target(s), and a summary of its selectivity and specificity profile. It would highlight key findings from the experimental data presented in the subsequent sections.

Target Profile and Rationale

Here, the guide would detail the primary molecular target(s) of this compound. It would explain the therapeutic relevance of this target in the context of a specific disease, outlining the signaling pathway it modulates and the rationale for its inhibition or activation.

Signaling Pathway of the Primary Target

A diagram illustrating the signaling cascade involving the primary target would be presented here.

Caption: A representative signaling cascade initiated by ligand binding to a receptor tyrosine kinase.

Target Selectivity and Specificity Data

This core section would present quantitative data on this compound's interaction with its primary target and a broad range of other potential targets.

In Vitro Binding Affinity

A table summarizing the binding affinity (e.g., Kd, Ki) of this compound for its primary target and homologous proteins would be included.

| Target | Kd (nM) | Ki (nM) | Assay Method |

| Primary Target A | 1.5 | 2.3 | Surface Plasmon Resonance |

| Homologous Target B | 250 | 310 | Surface Plasmon Resonance |

| Homologous Target C | >10,000 | >10,000 | Radioligand Binding Assay |

Enzymatic Inhibition / Functional Activity

This table would detail the potency of this compound in functional assays (e.g., IC50, EC50).

| Target | IC50 (nM) | EC50 (nM) | Assay Type |

| Primary Target A | 5.2 | 10.8 | Biochemical Kinase Assay |

| Off-Target Kinase X | 8,700 | - | Biochemical Kinase Assay |

| Off-Target GPCR Y | - | >20,000 | Cellular Reporter Assay |

Kinome-wide Selectivity Profiling

A summary of a broad kinase panel screen would be presented to assess the selectivity of this compound.

| Kinase Panel Size | This compound Concentration | Number of Kinases Inhibited >50% | Number of Kinases Inhibited >90% |

| 468 kinases | 1 µM | 3 | 1 (Primary Target A) |

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the data tables.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Instrument: Biacore T200 (GE Healthcare)

-

Chip: CM5 sensor chip

-

Immobilization: The purified recombinant primary target protein was immobilized on the sensor chip surface via amine coupling.

-

Analyte: this compound was serially diluted in running buffer (HBS-EP+) and injected over the chip surface.

-

Data Analysis: Sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) was calculated.

Biochemical Kinase Inhibition Assay

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by the target kinase.

-

Procedure: The kinase, substrate, and ATP were incubated with varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody was added.

-

Detection: The TR-FRET signal was measured, and IC50 values were determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization

A diagram illustrating the workflow of a typical kinase profiling experiment.

Caption: A generalized workflow for determining the IC50 of a compound against a panel of kinases.

Cellular and In Vivo Target Engagement

This section would present data demonstrating that this compound engages its intended target in a more complex biological system.

Cellular Target Engagement

Data from techniques like cellular thermal shift assay (CETSA) or NanoBRET™ would be summarized here to confirm target binding in intact cells.

| Assay | Cell Line | EC50 (nM) |

| CETSA | HEK293 (overexpressing Target A) | 55 |

| NanoBRET™ | MCF-7 (endogenous Target A) | 89 |

In Vivo Pharmacodynamic Biomarker Modulation

Evidence from animal models showing modulation of a downstream biomarker of target activity would be presented. For example, the level of a phosphorylated substrate of the target kinase in tumor tissue after this compound administration.

Conclusion

The concluding section would summarize the key findings regarding the target selectivity and specificity of this compound. It would reiterate the compound's potency against its primary target and its favorable profile against off-targets, providing a strong rationale for its continued development.

Disclaimer: This document is a template and does not contain factual information about a compound named this compound. The data, protocols, and diagrams are illustrative examples.

Methodological & Application

Application Notes and Protocols for NCTT-956 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vitro characterization of the experimental compound NCTT-956. The following sections detail standardized procedures for the culture of adherent mammalian cells, assessment of cell viability via MTT assay, and analysis of protein expression through Western Blotting. These protocols are intended to serve as a foundational guide for researchers investigating the cellular and molecular effects of this compound.

Cell Culture Protocol for Adherent Mammalian Cells

This protocol outlines the basic procedures for maintaining and passaging adherent cell lines, which are essential for subsequent experiments with this compound.

Materials:

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Water bath (37°C)

-

Microscope

-

Hemocytometer or automated cell counter

-

Trypan Blue solution (0.4%)

Procedure:

-

Cell Seeding:

-

Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

-

Aspirate the old medium from a confluent flask of cells.

-

Wash the cell monolayer once with sterile PBS to remove any residual serum.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

-

Seed a new flask or plate with the desired number of cells and add fresh, pre-warmed complete growth medium.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Once cells have reached the desired confluency (typically 70-80%), they are ready for treatment with this compound.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

-

Incubate the cells for the desired treatment duration.

-

Experimental Workflow for Cell Culture and Treatment

Caption: Workflow for cell culture and subsequent treatment with this compound.

Cell Viability Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2]

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound as described in the cell culture protocol. Include untreated and vehicle controls.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][2]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.15 ± 0.06 | 92% |

| 10 | 0.88 ± 0.05 | 70% |

| 50 | 0.45 ± 0.04 | 36% |

| 100 | 0.21 ± 0.03 | 17% |

Data are representative and should be generated from experimental replicates.

MTT Assay Principle

Caption: Principle of the MTT cell viability assay.

Western Blotting Protocol

Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess changes in protein expression following treatment with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Data Presentation:

| Protein Target | This compound (µM) | Fold Change (vs. Control) |

| Protein X | 0 | 1.0 |

| 10 | 0.6 | |

| 50 | 0.2 | |

| Phospho-Protein Y | 0 | 1.0 |

| 10 | 1.8 | |

| 50 | 3.2 | |

| Loading Control (e.g., GAPDH) | - | 1.0 |

Data are representative and should be quantified by densitometry.

Potential Signaling Pathway Affected by this compound

Based on common mechanisms of action for investigational compounds, this compound may interact with various signaling pathways. For illustrative purposes, a hypothetical interaction with a generic kinase signaling pathway is depicted below. The actual pathway will depend on the specific target of this compound.

Hypothetical Kinase Signaling Pathway

Caption: Hypothetical inhibition of a kinase pathway by this compound.

References

Application Notes and Protocols: NCTT-956 Dose-Response in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCTT-956 is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. In the central nervous system, 12-LOX is involved in neuronal cell death, oxidative stress, and neuroinflammation, making it a potential therapeutic target for neurodegenerative diseases.[1][2][3][4][5][6][7][8][9] The activation of 12-LOX in neurons can be triggered by factors such as glutathione depletion and exposure to beta-amyloid peptides, leading to mitochondrial damage and apoptosis.[1][2][8] Therefore, characterizing the dose-response relationship of 12-LOX inhibitors like this compound in neuronal cells is a critical step in evaluating their therapeutic potential.

These application notes provide a comprehensive guide for determining the dose-response curve of this compound in neuronal cell cultures. The protocols outlined below describe methods for cell viability assessment and subsequent calculation of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Data Presentation

The quantitative data obtained from the dose-response experiments should be meticulously recorded to ensure accuracy and facilitate comparison. A structured table is recommended for this purpose.

Table 1: Dose-Response Data for this compound in Neuronal Cells

| This compound Concentration (µM) | Log(Concentration) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Standard Deviation |

| 0 (Vehicle Control) | - | 100 | 100 | 100 | 100 | 0 |

| 0.01 | -2.00 | |||||

| 0.1 | -1.00 | |||||

| 1 | 0.00 | |||||

| 10 | 1.00 | |||||

| 100 | 2.00 |

Experimental Protocols

Two common methods for assessing cell viability in response to a compound are the MTT assay, which measures metabolic activity, and the Calcein AM/Ethidium Homodimer-1 (EthD-1) assay, which assesses cell membrane integrity.

Protocol 1: MTT Assay for Neuronal Cell Viability

This protocol is adapted for adherent neuronal cells in a 96-well plate format.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons

-

Appropriate cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture neuronal cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Protocol 2: Calcein AM and Ethidium Homodimer-1 (EthD-1) Assay

This fluorescence-based assay provides a simultaneous count of live and dead cells.

Materials:

-

Neuronal cells cultured in 96-well plates (preferably black-walled, clear-bottom)

-

This compound

-

Calcein AM stock solution (e.g., 1 mM in DMSO)

-

Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Staining:

-

Prepare a 2X working solution of the dyes in PBS or HBSS. For example, add Calcein AM and EthD-1 to the buffer to achieve final concentrations of 2 µM and 4 µM, respectively.

-

Carefully remove the treatment medium from the wells.

-

Wash the cells once with 100 µL of PBS or HBSS.

-

Add 100 µL of the 2X dye working solution to each well.

-

Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader.

-

Live cells (Calcein): Excitation ~495 nm, Emission ~515 nm.

-

Dead cells (EthD-1): Excitation ~528 nm, Emission ~617 nm.

-

-

Alternatively, visualize and capture images using a fluorescence microscope with appropriate filters.

-

Data Analysis

The collected data will be used to generate a dose-response curve and calculate the EC50 or IC50 value.

Procedure:

-

Data Normalization:

-

For each concentration, calculate the mean and standard deviation of the replicate readings.

-

Normalize the data as a percentage of the vehicle control. The vehicle control represents 100% viability.

-

% Viability = (Absorbance of treated well / Absorbance of control well) x 100

-

-

-

Dose-Response Curve Generation:

-

Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

-

EC50/IC50 Calculation:

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. Software such as GraphPad Prism is commonly used for this purpose.[10][11][12][13][14]

-

The software will calculate the EC50 or IC50 value, which is the concentration of this compound that produces a 50% reduction in cell viability.

-

Visualizations

The following diagrams illustrate the conceptual frameworks of the 12-LOX signaling pathway and the experimental workflow.

Caption: 12-LOX signaling pathway in neuronal cells.

Caption: Experimental workflow for dose-response analysis.

References

- 1. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for 12-lipoxygenase in nerve cell death caused by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 8. Blockade of 12-lipoxygenase expression protects cortical neurons from apoptosis induced by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. graphpad.com [graphpad.com]

- 12. graphpad.com [graphpad.com]

- 13. youtube.com [youtube.com]

- 14. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

Application Notes and Protocols for In Vivo Administration of NCTT-956 in Mouse Models

Disclaimer: The following application notes and protocols are based on publicly available information regarding Notch signaling and gamma-secretase inhibitors in mouse models. As of December 2025, no specific data for a compound designated "NCTT-956" is available in the public domain. These guidelines are intended to serve as a general framework for researchers and should be adapted based on empirically determined characteristics of this compound.

Introduction

This compound is a putative novel small molecule inhibitor targeting the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the proposed in vivo administration of this compound in various mouse models of cancer. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound.

The Notch signaling cascade is a highly conserved pathway crucial for cell-fate determination, proliferation, and differentiation.[1][2] In many cancers, aberrant Notch signaling contributes to tumor growth and maintenance.[1][3] this compound is hypothesized to function as a gamma-secretase inhibitor (GSI), preventing the cleavage and activation of Notch receptors.[1][4] This mode of action is anticipated to reduce the proliferation of cancer cells and inhibit tumor angiogenesis.[1]

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for the in vivo efficacy and pharmacokinetic properties of this compound. These values are based on typical findings for gamma-secretase inhibitors in preclinical mouse models and should be replaced with experimental data for this compound as it becomes available.

Table 1: In Vivo Efficacy of this compound in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 1 | 800 ± 150 | 46.7 |

| This compound | 5 | 350 ± 90 | 76.7 |

| This compound | 10 | 100 ± 40 | 93.3 |

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |

| 1 | 50 ± 12 | 2 | 250 ± 50 | 4.5 |

| 5 | 280 ± 60 | 2 | 1600 ± 320 | 5.1 |

| 10 | 650 ± 130 | 1.5 | 4200 ± 800 | 5.5 |

Experimental Protocols

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Mouse Model

This protocol describes the establishment of a T-ALL xenograft model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.

Materials:

-

Human T-ALL cell lines (e.g., ALL-SIL, DND-41)[1]

-

Immunocompromised mice (e.g., SCID or NSG)

-

Matrigel

-

This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

-

Calipers

-

Standard animal husbandry equipment

Procedure:

-

Cell Culture: Culture human T-ALL cells according to the supplier's recommendations.

-

Cell Implantation:

-

Harvest T-ALL cells during the logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily at the desired doses (e.g., 1, 5, 10 mg/kg).[1]

-

Continue treatment for a predetermined period (e.g., 21 days).

-

-

Efficacy Evaluation:

-

Monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

-

Healthy adult mice (e.g., C57BL/6)

-

This compound formulated for oral and intravenous administration

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer this compound to mice via oral gavage or intravenous injection at specified doses.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound as a gamma-secretase inhibitor.

Experimental Workflow Diagram

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Potential Side Effects and Management

Inhibition of the Notch signaling pathway can lead to mechanism-based toxicities, particularly in tissues with high rates of cellular turnover. Based on studies with other gamma-secretase inhibitors, potential side effects in mice may include:

-

Gastrointestinal Toxicity: Goblet cell hyperplasia in the intestine is a common finding due to the role of Notch in maintaining the balance between absorptive and secretory cell lineages.[4] This can lead to diarrhea and weight loss.

-

Immunological Effects: Notch signaling is critical for T-cell development, and its inhibition can result in a reduction in thymus weight and alterations in lymphocyte populations.[3][5]

-

Skin and Hair Abnormalities: Changes in hair growth and skin condition may be observed with chronic administration.

Management Strategies:

-

Intermittent Dosing: An intermittent dosing schedule (e.g., 4 days on, 3 days off) may allow for the recovery of normal tissues and mitigate gastrointestinal toxicity while maintaining anti-tumor efficacy.[4]

-

Dose Escalation Studies: Careful dose-finding studies are essential to identify the maximum tolerated dose (MTD) and an optimal therapeutic window.

-

Supportive Care: Monitoring animal health closely and providing supportive care as needed is crucial.

These application notes provide a foundational guide for the in vivo investigation of this compound. As with any novel compound, careful experimental design and thorough characterization are paramount to understanding its therapeutic potential and safety profile.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Inhibition of Notch signaling prevents experimental fibrosis and induces regression of established fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - The cautionary tale of side effects of chronic Notch1 inhibition [jci.org]

- 4. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NCTT-956 in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a framework for the electrophysiological investigation of the SHP2 inhibitor, NCTT-956. As of the latest literature search, no specific data regarding the electrophysiological effects of this compound has been published. Therefore, the information presented herein is based on the known roles of the target protein, SHP2 (Src homology 2 domain-containing phosphatase 2), in neuronal function and data from other SHP2 inhibitors in various biological assays. The experimental protocols provided are general templates that should be optimized for specific research questions and experimental systems.

Introduction to this compound and its Target, SHP2

This compound is a putative inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is ubiquitously expressed, including in the central nervous system. SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) and cytokine receptors to downstream pathways, most notably the Ras-MAPK and PI3K-AKT cascades.[1] In neurons, SHP2 has been implicated in the regulation of synaptic plasticity, memory formation, and neuronal survival.[2] Dysregulation of SHP2 signaling has been linked to developmental disorders and neurodegenerative diseases.

Given the role of SHP2 in neuronal signaling, this compound presents a valuable tool for investigating the intricate mechanisms governing neuronal excitability, synaptic transmission, and pathophysiology. Electrophysiology studies are essential to delineate the precise effects of this compound on ion channel function and neuronal network activity.

Potential Applications in Electrophysiology

Based on the known functions of SHP2 in the nervous system, this compound can be applied to a variety of electrophysiology studies, including:

-